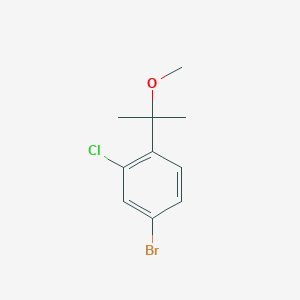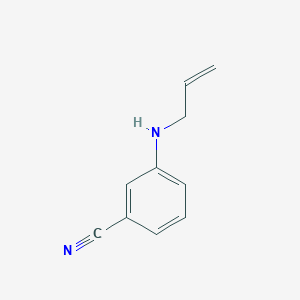
ethyl 2-(aminooxy)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(aminooxy)acetate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is an ester derivative that contains both an ethyl group and an aminoxy group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 2-(aminooxy)acetate hydrochloride can be synthesized through the reaction of ethyl chloroacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ethyl aminoxyacetate hydrochloride often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(aminooxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 2-(aminooxy)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which ethyl aminoxyacetate hydrochloride exerts its effects involves the interaction of its aminoxy group with various molecular targets. This interaction can lead to the formation of stable intermediates that facilitate subsequent chemical transformations. The specific pathways involved depend on the nature of the reactants and the conditions under which the reactions occur.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Aminooxyacetic acid: A compound with similar aminoxy functionality but different reactivity and applications.
Ethyl cyanoacetate: Another ester with a cyano group, used in the synthesis of various organic compounds.
Uniqueness
ethyl 2-(aminooxy)acetate hydrochloride is unique due to its combination of ethyl and aminoxy groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C4H10ClNO3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
ethyl 2-aminooxyacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3,5H2,1H3;1H |
Clave InChI |
IKCYQNSSQXAQHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Methoxyethyl)aminocarbonyl]benzaldehyde](/img/structure/B8554554.png)

![Methyl 4-[[2-(Phenylmethyl)benzoyl]amino]benzoate](/img/structure/B8554563.png)




![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-](/img/structure/B8554615.png)






